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molecular formula C11H10O2 B8732802 2-(3-Ethynylphenyl)-1,3-dioxolane

2-(3-Ethynylphenyl)-1,3-dioxolane

Cat. No. B8732802
M. Wt: 174.20 g/mol
InChI Key: PJQOKBVNXBFHQW-UHFFFAOYSA-N
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Patent
US04766251

Procedure details

A multinecked, round bottom flask fitted with a mechanical stirrer, reflux condenser and thermometer, was charged 50.4 g (0.289 mol) of the product of Example XI, 400 ml of distilled water and 1 of concentrated hydrochloric acid. The mixture was heated to 60° C. and maintained at that temperature for about 4 hours and then cooled to room temperature which yielded the product as a yellow precipitate. The product was filtered, washed with distilled water and allowed to dry on the funnel overnight to yield 33 g (0.254 mol, 87.8% yield).
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
87.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]2OCC[O:10]2)[CH:6]=[CH:7][CH:8]=1)#[CH:2].Cl>O>[C:1]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH:9]=[O:10])#[CH:2]

Inputs

Step One
Name
Quantity
50.4 g
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)C1OCCO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A multinecked, round bottom flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature which
CUSTOM
Type
CUSTOM
Details
yielded the product as a yellow precipitate
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
to dry on the funnel overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield 33 g (0.254 mol, 87.8% yield)

Outcomes

Product
Name
Type
Smiles
C(#C)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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